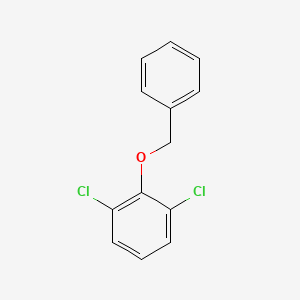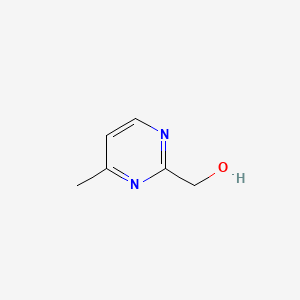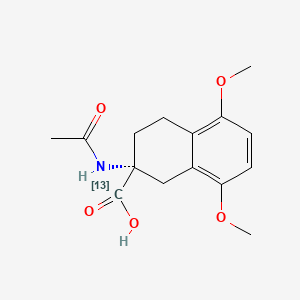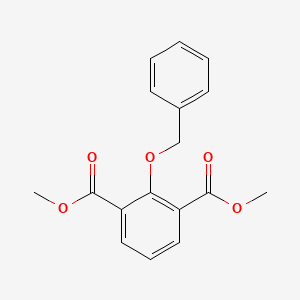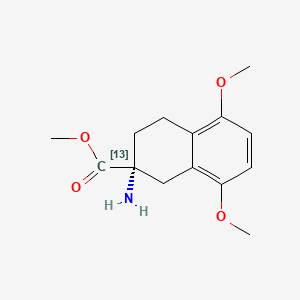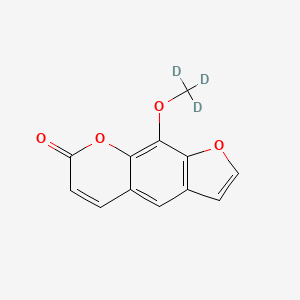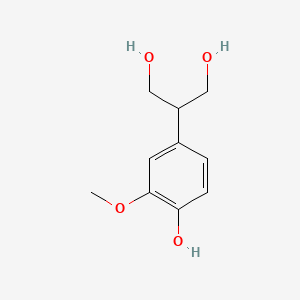
Junipediol A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Junipediol A is a naturally occurring compound initially isolated from the root bark of the cypress tree. It is a white crystalline solid with the chemical formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is known for its unique chemical structure, which includes multiple ring structures and hydroxyl functional groups .
准备方法
Synthetic Routes and Reaction Conditions: Junipediol A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves grinding the plant material, followed by solvent extraction using organic solvents such as dimethyl sulfoxide or ethanol . The extract is then purified through crystallization, filtration, and drying to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the root bark of cypress trees. The process includes mechanical grinding, solvent extraction, and purification steps to ensure high purity and yield . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
化学反应分析
Types of Reactions: Junipediol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups in its structure .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical applications .
科学研究应用
Junipediol A has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Junipediol A involves its interaction with specific molecular targets and pathways. It exerts its effects by scavenging free radicals and inhibiting lipid peroxidation, thereby reducing oxidative stress . Additionally, this compound targets specific inflammatory pathways, potentially offering therapeutic benefits for inflammatory conditions .
相似化合物的比较
Junipediol A can be compared with other similar compounds, such as:
Junipediol B: Another phenylpropanoid derivative with similar antioxidant properties.
Guaiacylglycerol: A compound with a similar structure and biological activity.
Dihydrosyringin: Known for its anti-inflammatory properties, similar to this compound.
This compound stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .
属性
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,11-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDMTMWJXFPCFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Junipediol A and where has it been discovered?
A1: this compound is a novel sesquiterpene first discovered in the heartwood of Juniperus formosana Hayata. [] This specific type of sesquiterpene skeleton was elucidated using X-ray analysis. [] Further research identified this compound, along with this compound 8-O-β-D-glucopyranoside and Junipediol B, in the Cephalotaxus hainanensis Li. species. []
Q2: What are the known biological activities of this compound?
A2: While this compound's structure has been characterized, research primarily focuses on its isolation and identification. [, ] Current literature mainly highlights its antioxidant activity, which was evaluated using the DPPH method. [] Further research is needed to explore its potential interactions with biological targets and downstream effects.
Q3: Are there other research avenues for this compound based on its origin?
A3: Interestingly, other compounds isolated from Juniperus formosana heartwood, such as α-cedrol and sugiol, are known for their diverse biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties. [] Considering this compound originates from a similar source, exploring these bioactivities could be a potential research direction. Additionally, investigating the traditional uses of Juniperus formosana and Cephalotaxus hainanensis in traditional medicine might offer clues about the potential applications of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

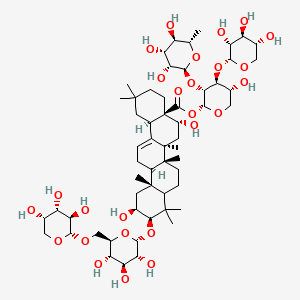

![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)
